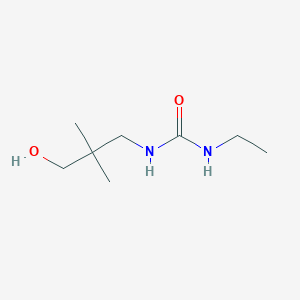
Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate
Descripción general
Descripción
Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate is an organic compound with the molecular formula C9H10N2O3. It is a β-keto ester that contains a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate can be synthesized through a Claisen condensation reaction. The general procedure involves the reaction of ethyl acetate with 2-pyrimidinecarboxylic acid ethyl ester in the presence of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -40°C. The reaction mixture is then quenched with acetic acid and basified using sodium bicarbonate solution. The product is extracted with ethyl acetate and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting enzymes or receptors.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s β-keto ester structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The pyrimidine ring can also interact with nucleic acids, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a pyrimidine ring.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains a pyrazine ring.
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: Contains a pyridine ring at a different position.
Uniqueness
Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Propiedades
IUPAC Name |
ethyl 3-oxo-3-pyrimidin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-8(13)6-7(12)9-10-4-3-5-11-9/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQVCDKVZVKIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093114-80-7 | |
| Record name | ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)


![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)
![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)
